

MRS2219: A Comparative Guide to its Selectivity for the P2X1 Receptor

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Compound of Interest

Compound Name: Mrs 2219

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This guide provides a detailed comparison of MRS2219's selectivity for the P2X1 purinergic receptor over other P2X subtypes. The information presented is based on available experimental data to assist researchers in evaluating its potential as a selective pharmacological tool.

Summary of MRS2219's Selectivity Profile

MRS2219 is a pyridoxal-5'-phosphate derivative that acts as a selective positive allosteric modulator (PAM) of the P2X1 receptor[1]. Unlike competitive antagonists that block the ATP binding site, MRS2219 enhances the receptor's response to its natural agonist, ATP. This mechanism of action can offer a more nuanced modulation of receptor activity.

Quantitative Analysis of P2X Subtype Activity

Experimental data on the activity of MRS2219 across all P2X subtypes is not exhaustively available in the public domain. However, key studies have established its potentiation effect at the P2X1 receptor and have investigated its activity at some of the other major subtypes. The available data is summarized in the table below.

P2X Subtype	Agonist/Antagonist Activity	IC50/EC50 (μM)	Species	Comments
P2X1	Potentiator of ATP-evoked responses	5.9 ± 1.8	Rat	Selectively enhances the receptor's response to ATP.
P2X2	No enhancing or antagonistic properties observed	-	Rat	Inactive at this subtype.
P2X3	Data not available	-	-	The effect of MRS2219 on this subtype has not been reported. A related compound, MRS2220, shows weak antagonism.
P2X4	No enhancing or antagonistic properties observed	-	Rat	Inactive at this subtype.
P2X5	Data not available	-	-	The activity of MRS2219 at this subtype has not been characterized.
P2X6	Data not available	-	-	The activity of MRS2219 at this subtype has not been characterized.

P2X7	Data not available	-	-	The activity of MRS2219 at this subtype has not been characterized.
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Data sourced from a study on recombinant rat P2X receptors.

Furthermore, studies have indicated that MRS2219 is inactive as either an agonist or antagonist at phospholipase C-coupled P2Y1 receptors, recombinant human P2Y2 and P2Y4 receptors, and recombinant rat P2Y6 receptors. It also shows no measurable affinity for rat A1, rat A2A, or human A3 adenosine receptors, further highlighting its selectivity for the P2X1 subtype within the broader purinergic receptor family.

Experimental Protocols

The determination of MRS2219's selectivity profile involves a series of in vitro experiments designed to measure its effect on the function of different P2X receptor subtypes. The primary methods employed are electrophysiological recordings and calcium influx assays using cell lines or oocytes expressing recombinant P2X receptors.

Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes

This technique is a cornerstone for characterizing the activity of ion channels like P2X receptors.

- Oocyte Preparation:** *Xenopus laevis* oocytes are harvested and injected with cRNA encoding the specific human or rat P2X receptor subtype of interest. The oocytes are then incubated for 2-5 days to allow for robust receptor expression on the cell membrane.
- Electrophysiological Recording:** A single oocyte is placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte. The membrane potential is clamped at a holding potential, typically -60 mV.

- **Agonist and Modulator Application:** A baseline current is established. The P2X receptor agonist, typically ATP or a stable analog like α,β -methylene ATP, is applied at a concentration that elicits a submaximal response (e.g., EC₂₀-EC₅₀). To test the effect of MRS2219, the oocyte is pre-incubated with varying concentrations of MRS2219 before the co-application of the agonist and MRS2219.
- **Data Analysis:** The potentiation of the agonist-induced current by MRS2219 is measured. The data is then plotted on a concentration-response curve to determine the EC₅₀ value for potentiation. To assess for antagonistic activity, a similar protocol is followed, but the reduction in the agonist-induced current is measured.

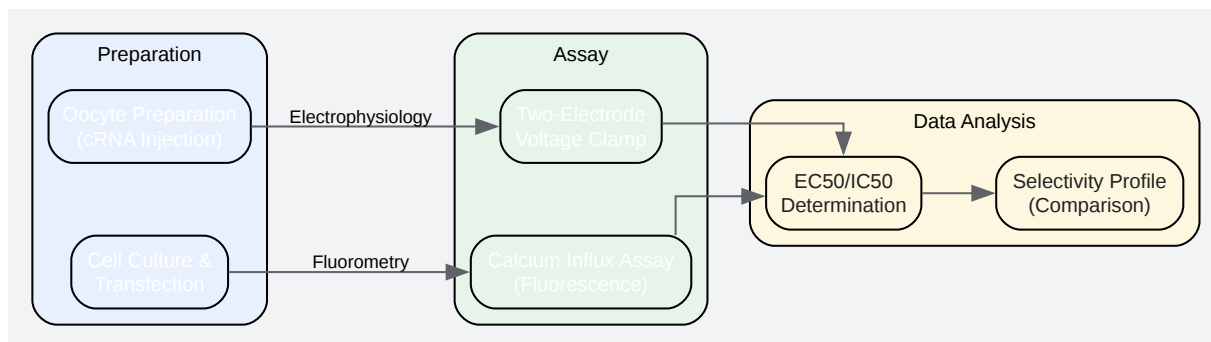
Calcium Influx Assays in Recombinant Cell Lines

This high-throughput method measures the influx of calcium ions through the P2X receptor channel upon activation.

- **Cell Culture and Transfection:** A suitable mammalian cell line, such as HEK293 or CHO cells, is cultured and transiently or stably transfected with the cDNA for the desired P2X receptor subtype.
- **Fluorescent Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
- **Assay Procedure:** The cells are placed in a fluorometric imaging plate reader or a fluorescence microscope. A baseline fluorescence is recorded. The P2X agonist is added to the cells, and the resulting increase in intracellular calcium is measured as a change in fluorescence intensity. To determine the effect of MRS2219, cells are pre-incubated with the compound before the addition of the agonist.
- **Data Interpretation:** An increase in the agonist-induced fluorescence signal in the presence of MRS2219 indicates potentiation. The EC₅₀ for this effect can be calculated from a concentration-response curve. A decrease in the signal would suggest antagonism.

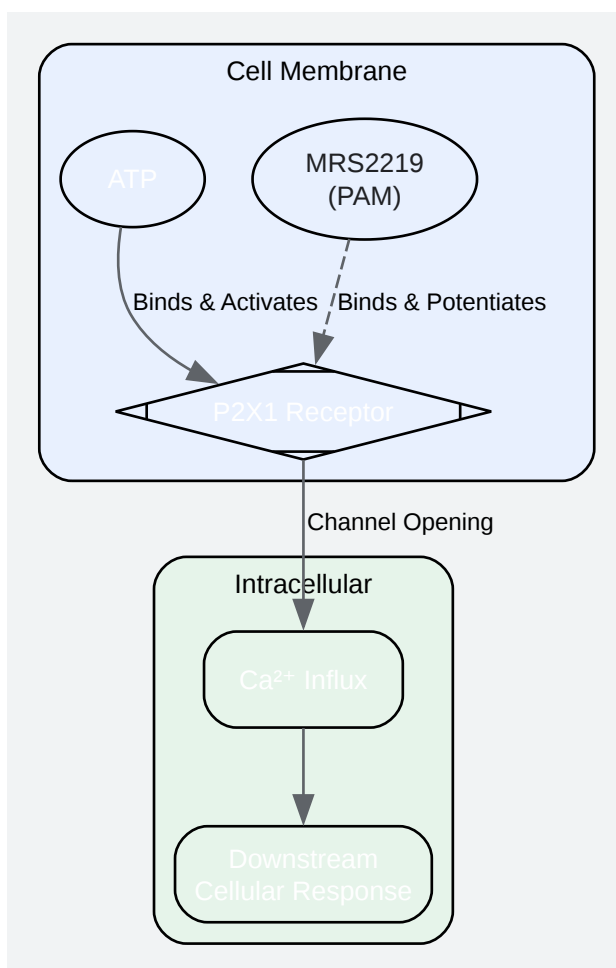
Visualizing Experimental Workflow and Signaling

To better understand the experimental process and the underlying signaling pathway, the following diagrams are provided.



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Caption: Experimental workflow for determining P2X receptor modulator selectivity.



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Caption: P2X1 receptor signaling pathway with MRS2219 modulation.

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References

- 1. journals.ed.ac.uk [journals.ed.ac.uk]
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